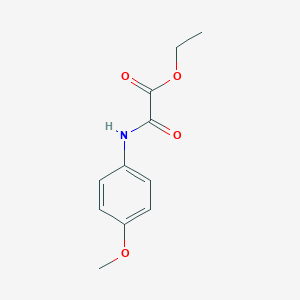

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(4-methoxyanilino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-16-11(14)10(13)12-8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDMLBBXHFMAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408644 | |

| Record name | ethyl 2-(4-methoxyanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18522-99-1 | |

| Record name | ethyl 2-(4-methoxyanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Introduction: The Significance of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

This compound, also known as ethyl N-(4-methoxyphenyl)oxamate, is a valuable chemical intermediate in the fields of pharmaceutical and materials science. Its structure, incorporating an oxamate functional group attached to a methoxy-substituted phenyl ring, makes it a versatile building block for the synthesis of a variety of more complex molecules. The oxamate moiety is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the reaction mechanisms, experimental protocols, and comparative analysis of the available methods.

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound is primarily achieved through two effective methods:

-

N-Acylation of p-Anisidine with Diethyl Oxalate: This is a straightforward and common method for the preparation of N-aryl oxamates. It involves the direct reaction of a primary aromatic amine with a diester of oxalic acid.

-

N-Acylation of p-Anisidine with Ethyl Oxalyl Chloride: This pathway utilizes a more reactive acylating agent, an acid chloride, to achieve the desired transformation. This method is often faster and can proceed under milder conditions.

The choice between these two pathways depends on several factors including the desired reaction scale, available starting materials, and safety considerations. The following sections will delve into the specifics of each of these synthetic routes.

Pathway 1: Synthesis via Diethyl Oxalate

This method relies on the nucleophilic attack of the amino group of p-anisidine on one of the electrophilic carbonyl carbons of diethyl oxalate. The reaction typically requires heating to proceed at a reasonable rate.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to yield the final product.

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate chemical properties

An In-Depth Technical Guide to Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a significant chemical intermediate. Also known as Ethyl N-(4-methoxyphenyl)oxamate, this compound serves as a versatile building block in the synthesis of more complex molecules within the pharmaceutical, agrochemical, and dye industries.[1] This document elucidates the compound's core chemical properties, provides a detailed, field-proven protocol for its synthesis via the reaction of p-anisidine and diethyl oxalate, and offers an expert analysis of its spectral characteristics. The narrative emphasizes the chemical logic behind the synthetic strategy, particularly the controlled stoichiometry required to favor the mono-acylated product over the corresponding disubstituted oxamide. Safety protocols and handling guidelines are also presented, grounded in GHS classifications for structurally related compounds.

Introduction and Strategic Importance

This compound belongs to the oxamate class of compounds, characterized by an ester group adjacent to an amide functionality. Its structure combines the features of p-anisidine, a common aromatic amine, and ethyl oxalyl chloride's reactivity, delivered via the safer and more manageable reagent, diethyl oxalate.

The strategic importance of this molecule lies in its bifunctional nature. The ester can be hydrolyzed or converted into other functional groups, while the amide and the activated aromatic ring provide further sites for chemical modification. This versatility makes it a valuable precursor for creating diverse molecular scaffolds, particularly in drug discovery programs targeting a range of disorders.[1] Understanding its synthesis and reactivity is crucial for chemists aiming to leverage this intermediate for novel molecular design.

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The fundamental properties of the compound are summarized below. While extensive experimental data is not available in public databases, these calculated values provide a reliable baseline for laboratory work.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | Ethyl N-(4-methoxyphenyl)oxamate, p-Anisidine N-ethyloxamate | - |

| Molecular Formula | C₁₁H₁₃NO₄ | Calculated |

| Molecular Weight | 223.23 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred from reactants[2] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ethyl acetate, DCM | Inferred from structure |

Synthesis Protocol and Mechanistic Insight

The synthesis of this compound is most efficiently achieved through the nucleophilic acyl substitution reaction between p-anisidine and diethyl oxalate.[3] This reaction is a classic example of amidation of an ester.

Causality and Experimental Rationale

The choice of reactants and conditions is governed by the principles of reactivity and selectivity.

-

p-Anisidine: A primary aromatic amine where the lone pair on the nitrogen is the nucleophile. The methoxy group is an electron-donating group, which slightly increases the nucleophilicity of the amine compared to aniline.

-

Diethyl Oxalate: A safe, commercially available liquid that serves as the source of the ethyl oxamate moiety. It is less reactive and easier to handle than the corresponding acyl chloride (ethyl oxalyl chloride).

-

Stoichiometry: This is the most critical parameter. Primary amines have two N-H protons and can react twice with diethyl oxalate to form a symmetrical N,N'-disubstituted oxamide.[4] To selectively synthesize the desired mono-acylated product (the oxamate), the reaction must be performed with a 1:1 molar ratio of the amine to diethyl oxalate, or a slight excess of diethyl oxalate. Using an excess of the amine would strongly favor the formation of the solid oxamide byproduct.[3]

-

Solvent and Temperature: Absolute ethanol is an ideal solvent as it readily dissolves the reactants and the ethanol produced as a byproduct does not interfere with the reaction equilibrium. Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.

Detailed Experimental Protocol

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-anisidine (1.0 eq., e.g., 12.3 g, 0.1 mol) in absolute ethanol (150 mL).

-

Reagent Addition: To the stirring solution, add diethyl oxalate (1.05 eq., e.g., 15.3 g, 0.105 mol) dropwise at room temperature. A slight excess of diethyl oxalate helps ensure complete consumption of the amine.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-anisidine spot is consumed.

-

Product Isolation and Workup:

-

Allow the mixture to cool to room temperature.

-

Reduce the solvent volume by approximately two-thirds using a rotary evaporator.

-

Pour the concentrated mixture into cold deionized water (300 mL) with stirring. The product should precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any unreacted diethyl oxalate and other water-soluble impurities.

-

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure this compound.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Spectral Analysis and Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized product. The following sections detail the expected spectral data based on the compound's molecular structure.

| Technique | Functional Group | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Amide N-H | δ 8.5-9.5 ppm (s, 1H) | Deshielded proton on nitrogen adjacent to a carbonyl. |

| Aromatic C-H | δ 7.4-7.6 ppm (d, 2H) & 6.8-7.0 ppm (d, 2H) | Classic AA'BB' system for a para-substituted benzene ring. | |

| Methoxy CH ₃ | δ ~3.8 ppm (s, 3H) | Protons of a methoxy group on an aromatic ring. | |

| Ester O-CH ₂ | δ ~4.3 ppm (q, 2H) | Methylene protons adjacent to an ester oxygen and a methyl group. | |

| Ester CH ₃ | δ ~1.4 ppm (t, 3H) | Methyl protons adjacent to a methylene group. | |

| ¹³C NMR | Amide C =O | δ ~160 ppm | Carbonyl carbon of the amide. |

| Ester C =O | δ ~163 ppm | Carbonyl carbon of the ester. | |

| Aromatic C -O | δ ~157 ppm | Aromatic carbon attached to the electron-donating methoxy group. | |

| Aromatic C -N | δ ~130 ppm | Aromatic carbon attached to the nitrogen. | |

| Aromatic C -H | δ 115-125 ppm | Aromatic carbons bearing hydrogen atoms. | |

| Ester O-C H₂ | δ ~62 ppm | Aliphatic carbon of the ethyl ester. | |

| Methoxy C H₃ | δ ~55 ppm | Carbon of the methoxy group. | |

| Ester C H₃ | δ ~14 ppm | Aliphatic carbon of the ethyl ester. | |

| IR Spec. | N-H Stretch (Amide) | 3200-3400 cm⁻¹ (sharp) | Stretching vibration of the N-H bond. |

| C=O Stretch (Amide I) | 1680-1700 cm⁻¹ (strong) | Stretching vibration of the amide carbonyl. | |

| C=O Stretch (Ester) | 1720-1740 cm⁻¹ (strong) | Stretching vibration of the ester carbonyl. | |

| C-O Stretch | 1000-1300 cm⁻¹ | Stretching vibrations from ester and ether linkages. | |

| Mass Spec. | Molecular Ion [M+H]⁺ | m/z = 224.0917 | Calculated exact mass for C₁₁H₁₄NO₄⁺. |

Reactivity and Mechanistic Logic

The reactivity of this compound is dictated by its three primary functional regions: the ester, the amide, and the electron-rich aromatic ring.

-

Ester Group: Susceptible to nucleophilic attack. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, or it can undergo transesterification with other alcohols.

-

Amide Group: Generally less reactive than the ester. The N-H proton is weakly acidic and can be deprotonated by a strong base. The amide bond can be cleaved under harsh hydrolytic conditions.

-

Aromatic Ring: The methoxy group is strongly activating and ortho-, para-directing. The para position is blocked, making the ortho positions (relative to the methoxy group) susceptible to electrophilic aromatic substitution reactions like halogenation or nitration.

The diagram below illustrates the fundamental mechanism of the synthesis, highlighting the nucleophilic attack that forms the core structure.

Caption: Key mechanistic steps in the formation of the target oxamate.

Applications in Research and Development

As a functionalized intermediate, this compound is not typically an end-product but a key component in multi-step synthetic sequences. Its primary utility is found in:

-

Pharmaceutical Synthesis: It serves as a scaffold for building molecules with potential biological activity, especially where an oxamide or related linkage is desired in the final drug candidate.[1]

-

Agrochemicals: The structure can be incorporated into novel pesticides and herbicides.

-

Dye and Pigment Production: The aromatic amine portion of the molecule is a classic chromophore precursor, which can be further diazotized and coupled to form azo dyes.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as its isomer Ethyl 2-(4-methoxyphenyl)-2-oxoacetate, should be used for preliminary hazard assessment.[5]

-

GHS Hazard Statements (Anticipated):

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Conclusion

This compound is a valuable and versatile chemical intermediate whose synthesis is straightforward, relying on the fundamental principles of nucleophilic acyl substitution. The key to a successful synthesis is the precise control of stoichiometry to prevent the formation of the disubstituted oxamide. Its well-defined spectral characteristics allow for unambiguous structural confirmation. Grounded in this technical understanding, researchers can confidently produce and utilize this compound as a foundational building block for creating complex and high-value molecules in a variety of scientific applications.

References

- MySkinRecipes. Ethyl 2-[(4-methoxyphenyl)

- PubChem. Ethyl 2-(4-methoxyphenyl)

- Wikipedia. p-Anisidine.

- Pfaltz & Bauer.

- MarkHerb.

- Benchchem.

- ECHEMI.

Sources

- 1. Ethyl 2-[(4-methoxyphenyl)amino]acetate [myskinrecipes.com]

- 2. p-Anisidine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | C11H12O4 | CID 2758864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. markherb.com [markherb.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of Ethyl 2-((Arylamino)-2-oxoacetates as Pharmaceutical Intermediates

A Senior Application Scientist's Perspective on Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate

Notice of Editorial Control: This guide addresses the molecular structure, synthesis, and applications of ethyl 2-((arylamino)-2-oxoacetates. Due to a significant lack of publicly available experimental data for the para-isomer, Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, this document will focus on the well-documented ortho-isomer, Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate (CAS No. 7267-26-7) . This decision ensures the scientific integrity and accuracy of the presented protocols and data. The principles and methodologies discussed herein are largely translatable to the para-isomer, providing a robust framework for researchers in the field.

Introduction: The Oxalamide Scaffold in Medicinal Chemistry

The α-keto-amide functional group is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active molecules. Ethyl 2-((arylamino)-2-oxoacetates, in particular, are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their utility stems from the presence of multiple reactive sites that allow for further molecular elaboration. This guide provides a detailed examination of the molecular structure, synthesis, and characterization of Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate, a representative member of this class of compounds.

Molecular Structure and Physicochemical Properties

Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate is a white crystalline solid. The molecular structure consists of an ethyl ester and an amide linked by a two-carbon backbone, with one of the carbons being part of a ketone. The amide nitrogen is substituted with a 2-methoxyphenyl group.

| Property | Value | Source |

| Chemical Name | Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate | [1] |

| CAS Number | 7267-26-7 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| IUPAC Name | ethyl 2-(2-methoxyanilino)-2-oxoacetate | [2] |

Synthesis of Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate: A Validated Protocol

The synthesis of Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate is typically achieved through the acylation of 2-methoxyaniline with an excess of diethyl oxalate. This reaction is a classic example of nucleophilic acyl substitution at the more reactive acyl-carbon of the oxalate.

Experimental Protocol

Materials:

-

2-Methoxyaniline

-

Diethyl oxalate

-

Toluene (anhydrous)

-

Hexanes

Procedure:

-

To a solution of 2-methoxyaniline (1.0 eq) in anhydrous toluene, add diethyl oxalate (3.0 eq).

-

Heat the reaction mixture to reflux and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the toluene and excess diethyl oxalate under reduced pressure.

-

The crude product is then purified by recrystallization from a mixture of ethyl acetate and hexanes to afford Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate as a crystalline solid.

Causality Behind Experimental Choices:

-

Excess Diethyl Oxalate: Using an excess of diethyl oxalate serves a dual purpose. It acts as the acylating agent and also as a solvent, driving the reaction to completion based on Le Chatelier's principle.

-

Anhydrous Conditions: The use of anhydrous toluene is crucial to prevent the hydrolysis of the diethyl oxalate and the product, which would lead to the formation of the corresponding carboxylic acid and reduce the overall yield.

-

Reflux Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction between the moderately nucleophilic aromatic amine and the electrophilic ester.

Synthesis Workflow Diagram

Caption: A logical workflow for the use of Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate in a drug discovery program.

Conclusion

Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the generation of compound libraries aimed at discovering new therapeutic agents. While the direct biological activity of this specific molecule is not widely reported, its utility as a building block is evident from its commercial availability and the rich chemistry of its functional groups. Further research into the biological properties of its derivatives is warranted and holds promise for the development of novel drugs.

References

- The Royal Society of Chemistry.

- AA Blocks. Ethyl 2-((2-methoxyphenyl)amino)

Sources

An In-depth Technical Guide to Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Disclaimer: The specific compound, Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, is not widely cataloged with a dedicated CAS number in publicly accessible chemical databases. Consequently, this guide is built upon the established principles of organic synthesis for the N-aryloxamate class of compounds and draws upon data from closely related structural analogs. All experimental protocols and property estimations are provided on this basis and should be treated as a scientifically informed projection.

Introduction and Strategic Overview

This compound, also known as ethyl N-(4-methoxyphenyl)oxamate or ethyl p-anisidinooxalate, belongs to the family of N-aryl oxamic acid esters. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the oxamate functional group and the potential for biological activity conferred by the N-aryl substituent. The core structure, featuring an amide linkage adjacent to an α-ketoester, serves as a valuable scaffold for the synthesis of more complex heterocyclic systems and as a pharmacophore in its own right.

This guide provides a comprehensive technical overview, detailing the synthesis, postulated properties, and potential applications of this compound, grounded in the established chemistry of its structural congeners.

Synthesis of this compound

The synthesis of N-aryl oxamates is typically achieved through the reaction of an aromatic amine with a derivative of oxalic acid. Two primary, reliable methods are presented here for the synthesis of the title compound from p-anisidine.

Method A: Reaction with Diethyl Oxalate

This method is a classic approach for the synthesis of oxamic esters from primary amines and is often referred to in the context of the Hofmann method for amine separation.[1][2][3] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks one of the ester carbonyls of diethyl oxalate.

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the amino group of p-anisidine on one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethanol molecule to form the final product. The reaction with primary amines like p-anisidine can be controlled to favor the mono-substituted product (the desired oxamic ester) by using an excess of diethyl oxalate or by controlling the reaction stoichiometry.[1][2]

Reaction Scheme:

Caption: Synthesis via Diethyl Oxalate

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (1.0 equivalent).

-

Solvent and Reagent Addition: Dissolve the p-anisidine in a suitable solvent, such as absolute ethanol. Add diethyl oxalate (1.0 to 1.2 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize out of the solution upon cooling. If not, the solvent and excess diethyl oxalate can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Method B: Reaction with Ethyl Oxalyl Chloride

This method offers a more reactive alternative to diethyl oxalate and can often be performed at lower temperatures. Ethyl oxalyl chloride is a mono-acid chloride of oxalic acid ester.[4]

Reaction Mechanism:

The reaction with ethyl oxalyl chloride is a Schotten-Baumann type reaction. The highly electrophilic acid chloride is readily attacked by the nucleophilic p-anisidine. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Sources

A Technical Guide to Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate: Synthesis, Properties, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction: The Oxamate Scaffold in Modern Drug Development

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can effectively modulate biological targets is paramount. Among these, the N-aryl oxamate core has garnered significant attention. Structurally, these compounds are characterized by an oxamide linkage connecting an aromatic system to an ethyl ester, creating a unique combination of hydrogen bonding capabilities, steric properties, and electronic features. This guide focuses on a specific, promising derivative: Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate.

The primary impetus for investigating this class of molecules lies in their established role as inhibitors of Lactate Dehydrogenase (LDH), a critical enzyme in cellular metabolism.[1] LDH catalyzes the interconversion of pyruvate and lactate, a terminal step in anaerobic glycolysis.[2] Many cancer cells exhibit a profound reliance on this pathway for energy production, even in the presence of oxygen—a phenomenon known as the "Warburg effect."[2] By inhibiting LDH, compounds like Ethyl N-(4-methoxyphenyl)oxamate offer a therapeutic strategy to selectively disrupt the energy metabolism of tumor cells, leading to cell death and the suppression of tumor progression.[2][3] This guide provides an in-depth analysis of this compound, from its fundamental chemical identity and synthesis to its mechanistic role as a potential therapeutic agent for researchers in drug development.

Chemical Identity and Nomenclature

The compound is systematically named based on IUPAC conventions. While the user-provided topic describes the structure accurately, the most common IUPAC name is Ethyl N-(4-methoxyphenyl)oxamate . Understanding its various identifiers is crucial for accurate literature and database searches.

| Identifier | Value | Source |

| IUPAC Name | Ethyl N-(4-methoxyphenyl)oxamate | IUPAC Convention |

| Synonym | This compound | - |

| CAS Number | Not assigned in major public databases. | - |

| Molecular Formula | C₁₁H₁₃NO₄ | Calculated |

| Molecular Weight | 223.23 g/mol | Calculated |

| Canonical SMILES | CCOC(=O)C(=O)NC1=CC=C(C=C1)OC | - |

| InChI Key | InChI=1S/C11H13NO4/c1-3-16-11(15)10(14)12-8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,14,15) | - |

Note: The methyl ester analog, methyl N-(4-methoxyphenyl)oxamate, is registered under CAS Number 24439-54-1.[4]

Synthesis Pathway and Experimental Protocol

The synthesis of Ethyl N-(4-methoxyphenyl)oxamate is most efficiently achieved through the nucleophilic acyl substitution reaction between a primary aromatic amine, 4-methoxyaniline (p-anisidine), and diethyl oxalate.

Causality of the Synthetic Strategy

The choice of reactants is governed by fundamental principles of organic chemistry. Diethyl oxalate serves as an excellent electrophile due to its two ester carbonyl groups. 4-methoxyaniline is the nucleophile, with the lone pair of electrons on the nitrogen atom initiating the attack. The reaction's selectivity is key:

-

Stoichiometry: Primary amines possess two N-H protons and can potentially react twice with diethyl oxalate to form a symmetrical oxamide. However, by controlling the stoichiometry to a 1:1 molar ratio of the amine to the oxalate, the reaction can be selectively stopped at the mono-acylated product, the desired oxamic ester.

-

Reactivity: The reaction proceeds readily as the ethoxide group of the diethyl oxalate is a good leaving group, facilitating the formation of the more stable amide bond. The reaction is typically performed under reflux to provide the necessary activation energy.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl N-(4-methoxyphenyl)oxamate.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established methods for reacting primary amines with diethyl oxalate.

-

Reagent Preparation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyaniline (p-anisidine) (5.00 g, 40.6 mmol, 1.0 equiv.).

-

Add absolute ethanol (40 mL) to dissolve the amine.

-

In a single portion, add diethyl oxalate (6.50 g, 44.5 mmol, 1.1 equiv.) to the stirred solution.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

-

Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the 4-methoxyaniline spot indicates reaction completion.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A white or off-white precipitate of the product is expected to form as the solution cools.

-

Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted diethyl oxalate and other soluble impurities.

-

Transfer the purified solid to a watch glass and dry under vacuum to a constant weight.

-

-

Characterization:

-

Determine the melting point of the dried solid.

-

Obtain ¹H and ¹³C NMR spectra to confirm the structure and assess purity.

-

Obtain an Infrared (IR) spectrum to identify key functional groups.

-

Application in Drug Development: Lactate Dehydrogenase Inhibition

The primary therapeutic value of Ethyl N-(4-methoxyphenyl)oxamate stems from its classification as an oxamate, a known class of LDH inhibitors.[5] Oxamates are structural analogs (isosteres) of pyruvate and act as competitive inhibitors at the enzyme's active site.[5][6]

Mechanism of Action

-

Metabolic Pathway: In highly glycolytic cancer cells, there is a high flux of glucose to pyruvate. LDH-A, the predominant isoform in many tumors, converts this pyruvate to lactate, regenerating NAD⁺ which is essential for maintaining a high rate of glycolysis.

-

Competitive Inhibition: Ethyl N-(4-methoxyphenyl)oxamate, due to its structural similarity to pyruvate, binds to the active site of LDH-A. This binding is stabilized by crucial interactions, notably a hydrogen bond between the inhibitor's carboxyl group (or the analogous amide) and the conserved Arginine 168 residue in the active site.[3]

-

Cellular Consequences: By blocking the active site, the inhibitor prevents the conversion of pyruvate to lactate. This leads to a cascade of metabolic disruptions in cancer cells:

-

ATP Depletion: The rate of glycolysis slows, reducing the cell's primary source of ATP.

-

Increased Oxidative Stress: The buildup of pyruvate and a shift in the NADH/NAD⁺ ratio can lead to an increase in reactive oxygen species (ROS).

-

Apoptosis: The combination of energy depletion and oxidative stress can trigger programmed cell death (apoptosis).[7]

-

Signaling Pathway Diagram

Caption: Mechanism of LDH-A inhibition by Ethyl N-(4-methoxyphenyl)oxamate.

Structure-Activity Relationship (SAR)

While specific inhibitory data for the title compound is not widely published, studies on N-substituted oxamates show that modifications to the aryl ring significantly impact potency.[1] The 4-methoxy group is an electron-donating group which influences the electronic properties of the aromatic ring and may affect binding affinity within the enzyme's active site. Further studies are required to quantify its specific IC₅₀ value against LDH isoforms.

Physicochemical and Spectroscopic Data

Characterization is essential for confirming the identity and purity of the synthesized compound. As this is a research chemical, some physical data is not available in the literature.

| Property | Value | Method/Notes |

| Appearance | White to off-white crystalline solid | Expected from similar compounds |

| Melting Point | Not determined | - |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water | Expected from structure |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1740 (Ester C=O), ~1680 (Amide I C=O), ~1510 (Aromatic C=C) | Predicted |

Predicted ¹H and ¹³C NMR Data

As experimental spectra are not available in public databases, the following tables provide predicted chemical shifts (in ppm) in a typical NMR solvent like CDCl₃. These predictions are based on established chemical shift ranges for the functional groups present in the molecule.[8][9][10]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.0 - 9.2 | Singlet (broad) | 1H | N-H (Amide) |

| ~7.55 | Doublet | 2H | Ar-H (ortho to -NH) |

| ~6.90 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| ~4.40 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.80 | Singlet | 3H | -O-CH₃ |

| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

| Chemical Shift (δ) | Assignment |

|---|---|

| ~161.0 | C =O (Ester) |

| ~158.0 | C =O (Amide) |

| ~157.0 | C -OCH₃ (Aromatic) |

| ~130.0 | C -NH (Aromatic) |

| ~122.5 | CH (Aromatic, ortho to -NH) |

| ~114.5 | CH (Aromatic, ortho to -OCH₃) |

| ~64.0 | -O-CH₂ -CH₃ |

| ~55.5 | -O-CH₃ |

| ~14.0 | -O-CH₂-CH₃ |

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl N-(4-methoxyphenyl)oxamate is not available, handling procedures should be based on data for the parent compound, ethyl oxamate, and general laboratory best practices.[11]

| Category | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. |

| Engineering Controls | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. |

| First Aid (Inhalation) | Move person to fresh air. If not breathing, give artificial respiration. |

| First Aid (Skin Contact) | Wash off with soap and plenty of water. |

| First Aid (Eye Contact) | Flush eyes with water as a precaution for at least 15 minutes. |

| First Aid (Ingestion) | Never give anything by mouth to an unconscious person. Rinse mouth with water. |

| Storage | Store in a cool, dry place in a tightly sealed container. |

| Disposal | Dispose of as chemical waste in accordance with local, state, and federal regulations. |

References

- Casirola, D., & Dueñas-González, A. (2012). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7535-7539. URL: https://pubmed.ncbi.nlm.nih.gov/23141933/

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing. URL: https://www.rsc.

- National Institute of Standards and Technology. (n.d.). Ethyl oxamate. In NIST Chemistry WebBook. Retrieved from URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C617367

- National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. In PubChem. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/2758864

- National Center for Biotechnology Information. (n.d.). Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate. In PubChem. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/73554724

- National Center for Biotechnology Information. (n.d.). Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate. In PubChem. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/2769692

- García-Báez, E. V., et al. (2003). Ethyl N-phenyloxamate. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 10), o541–o543. URL: https://pubmed.ncbi.nlm.nih.gov/14532664/

- Ivanov, A. A., et al. (2015). Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling. Acta Naturae, 7(2), 58-69. URL: https://www.semanticscholar.org/paper/Search-for-Human-Lactate-Dehydrogenase-A-Using-Ivanov-G-eva/0784408139580a87754d9099859265f7c32b50d5

- National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)-2-oxoacetate. In PubChem. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/177689202

- Granchi, C., et al. (2011). Identification of New Structural Fragments for the Design of Lactate Dehydrogenase A Inhibitors. Journal of Medicinal Chemistry, 54(6), 1599-1612. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3383742/

- National Center for Biotechnology Information. (n.d.). Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate. In PubChem. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/10012185

- National Center for Biotechnology Information. (n.d.). Ethyl methoxycinnamate. In PubChem. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/5281783

- ChemSrc. (n.d.). methyl N-(4-methoxyphenyl)oxamate. Retrieved from URL: https://www.chemsrc.com/en/cas/24439-54-1_1143834.html

- Wikipedia. (n.d.). Oxamate. Retrieved from URL: https://en.wikipedia.

- ResearchGate. (n.d.). Oxamate inhibits human recombinant lactate dehydrogenase A (LDH-A) and aspartate aminotransferase (AAT) activity in vitro. Retrieved from URL: https://www.researchgate.

- Selleckchem. (2023). Ethyl oxamate. Retrieved from URL: https://www.selleckchem.

- ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from URL: https://www.researchgate.net/figure/Synthesis-of-E-1-4-methoxyphenyl-N-E-3-4-nitrophenyl-allylidene-methanamine-1_fig1_375153677

- SpectraBase. (n.d.). Ethyl [N-(4-methoxyphenyl)-N-methylamino]acetate. Retrieved from URL: https://spectrabase.com/spectrum/F0vOrUftO1M

- National Center for Biotechnology Information. (n.d.). Ethyl [4-ethoxy-3-(methoxymethyl)phenyl]carbamate. In PubChem. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/549553

- ChemicalBook. (n.d.). Ethyl 4-methoxycinnamate. Retrieved from URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5205790.htm

- Sigma-Aldrich. (n.d.). ETHYL N-(4-METHOXYPHENYL)CARBAMATE. Retrieved from URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00021

- Wang, Y., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 74-78. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9806411/

- PubMed. (2003). Ethyl N-phenyloxamate. Acta Crystallographica Section C: Crystal Structure Communications. URL: https://pubmed.ncbi.nlm.nih.gov/14532664/

- SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. Retrieved from URL: https://spectrabase.com/spectrum/60b9K4xG21D

- The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from URL: https://www.rsc.

- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(24), 12647–12658. URL: https://www.oncotarget.com/article/2704/text/

Sources

- 1. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Identification of New Structural Fragments for the Design of Lactate Dehydrogenase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. methyl N-(4-methoxyphenyl)oxamate | CAS#:24439-54-1 | Chemsrc [chemsrc.com]

- 5. Oxamate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Ethyl oxamate [webbook.nist.gov]

- 11. Buy Ethyl oxamate | 617-36-7 [smolecule.com]

An In-Depth Technical Guide to the Spectral Characterization of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Introduction

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate is a chemical compound of significant interest in organic synthesis, serving as a versatile building block for the creation of more complex molecules, potentially including novel pharmaceutical agents and functional materials. The precise structural elucidation of this molecule is paramount for its effective application and for ensuring the integrity of subsequent research and development. This guide provides a comprehensive overview of the analytical techniques used to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system of analysis, the congruence of data from these orthogonal techniques provides a high degree of confidence in the assigned structure.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practical aspects of spectroscopic analysis for organic compounds of this class.

Molecular Structure and Key Features

A thorough understanding of the molecular architecture is the foundation for interpreting spectral data. The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signals.

Molecular Structure Diagram

Caption: Workflow for ¹H NMR spectral acquisition and interpretation.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. The data is acquired on the same spectrometer, but tuned to the ¹³C frequency. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~160 - 165 | Ester C =O | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield. |

| ~158 - 162 | Amide C =O | The amide carbonyl carbon is also deshielded, appearing in a similar region to the ester carbonyl. |

| ~155 - 160 | Aromatic C -OCH₃ | The aromatic carbon attached to the electron-donating methoxy group is deshielded. |

| ~130 - 135 | Aromatic C -NH | The aromatic carbon attached to the amino group. |

| ~120 - 125 | Aromatic C H (ortho to -NH) | Aromatic CH carbons. |

| ~114 - 118 | Aromatic C H (ortho to -OCH₃) | The electron-donating effect of the methoxy group shields the ortho and para carbons, shifting them upfield. |

| ~61 - 63 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester is attached to an oxygen, causing a downfield shift. |

| ~55 - 56 | -OCH₃ | The carbon of the methoxy group. |

| ~14 - 15 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group is in a typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3300 - 3400 | Medium | N-H stretch | The N-H bond of the secondary amine will show a characteristic stretching vibration in this region. |

| ~3000 - 3100 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the aromatic ring. |

| ~2850 - 3000 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the ethyl and methoxy groups. |

| ~1730 - 1750 | Strong | Ester C=O stretch | The carbonyl group of the ester will exhibit a strong absorption band in this region. |

| ~1680 - 1700 | Strong | Amide C=O stretch (Amide I) | The carbonyl group of the amide will also show a strong absorption. |

| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretch | Skeletal vibrations of the benzene ring. |

| ~1510 - 1540 | Medium | N-H bend (Amide II) | Bending vibration of the N-H bond coupled with C-N stretching. |

| ~1240 - 1260 | Strong | Aryl-O stretch (asymmetric) | The stretching of the C-O bond between the aromatic ring and the methoxy group. |

| ~1020 - 1040 | Medium | Aryl-O stretch (symmetric) | The symmetric stretching of the C-O-C system of the methoxy group. |

| ~1175 | Strong | C-O stretch | Stretching of the C-O bond in the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject the solution into a gas chromatograph (GC) to separate the compound from any impurities.

-

Ionization: The compound eluting from the GC column is introduced into the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectral Data:

The molecular weight of this compound (C₁₂H₁₅NO₄) is 237.25 g/mol . The molecular ion peak (M⁺˙) is expected at m/z = 237.

Key Fragmentation Pathways:

The fragmentation of the molecular ion will be driven by the presence of the functional groups, leading to the formation of stable carbocations and neutral losses.

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a detailed and validated structural characterization. The predicted data presented in this guide, based on fundamental principles of spectroscopy and comparison with related structures, offers a robust framework for researchers to confirm the identity and purity of this compound. The congruence of the expected signals and fragmentation patterns across these different analytical techniques provides a high level of confidence in the assigned structure, which is essential for its use in further scientific endeavors.

References

- At this time, specific experimental data for this compound is not available in the public databases searched. The predicted data herein is based on established principles of spectroscopic interpretation and data from analogous compounds. For general protocols and principles, the following resources are recommended: Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link] Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link] Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-depth Technical Guide to the Reactivity of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Abstract

This technical guide provides a comprehensive analysis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. The document elucidates the core principles governing its synthesis, explores the nuanced reactivity of its constituent functional groups—the amide, the ester, and the α-ketoester moiety—and details its applications as a synthetic intermediate. Protocols for its synthesis and characteristic reactions are provided, underpinned by mechanistic insights to guide researchers, scientists, and drug development professionals in leveraging the unique chemical properties of this compound.

Introduction: A Molecule of Dual Functionality

This compound, also known as Ethyl N-(4-methoxyphenyl)oxamate, is an organic compound that merges the structural features of an aromatic amine, an amide, and an α-ketoester. This unique combination of functional groups within a compact scaffold renders it a valuable building block in organic synthesis. The electron-donating p-methoxy group on the phenyl ring modulates the nucleophilicity of the aniline nitrogen and influences the electronic properties of the entire molecule, thereby fine-tuning its reactivity.

The presence of two distinct electrophilic carbonyl centers (the ester and the amide) and a nucleophilic secondary amine (after potential tautomerization or under basic conditions) opens avenues for a diverse range of chemical transformations. This guide will systematically dissect the reactivity profile of this compound, providing a foundational understanding for its strategic application in the synthesis of more complex molecular architectures, including heterocyclic compounds and potential active pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of this compound are central to its chemical behavior.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Ethyl N-(4-methoxyphenyl)oxamate | N/A |

| Molecular Formula | C₁₁H₁₃NO₄ | N/A |

| Molecular Weight | 223.23 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents like ethanol, DMF, and dichloromethane | Inferred from synthetic procedures of related compounds |

The planarity of the amide group and its conjugation with the aromatic ring influence the molecule's conformation. The two carbonyl groups are highly polarized, making them susceptible to nucleophilic attack.

Synthesis of this compound

The most direct and logical synthetic route to this compound is the nucleophilic acyl substitution reaction between p-anisidine and diethyl oxalate. This reaction is a classic method for the formation of oxamic esters from primary amines.[1]

Reaction Rationale and Mechanistic Overview

The reaction proceeds via the nucleophilic attack of the amino group of p-anisidine on one of the electrophilic ester carbonyls of diethyl oxalate. The reaction's stoichiometry is critical: using a 1:1 molar ratio of the reactants favors the formation of the mono-substituted product, our target molecule. An excess of the amine would lead to the formation of the disubstituted product, N,N'-bis(4-methoxyphenyl)oxamide.[1]

The electron-donating methoxy group on p-anisidine enhances the nucleophilicity of the amino group, facilitating the reaction. The reaction is typically carried out under heating to drive it to completion.

Caption: Synthesis of the target molecule from p-anisidine and diethyl oxalate.

Experimental Protocol: A Representative Procedure

Materials:

-

p-Anisidine (1.0 eq)

-

Diethyl oxalate (1.0 eq)

-

Absolute Ethanol (solvent)

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Apparatus for vacuum filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-anisidine (1.0 equivalent) in absolute ethanol.

-

To this solution, add diethyl oxalate (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If the product precipitates upon cooling, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

The Reactivity Landscape

The reactivity of this compound is dictated by the interplay of its functional groups. The molecule possesses two primary electrophilic sites (the two carbonyl carbons) and a nucleophilic site at the amide nitrogen (under certain conditions).

Caption: Key reactive sites and potential transformations of the title compound.

Reactions at the Ester Functional Group

The ester group is a primary site for nucleophilic acyl substitution.

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, N-(4-methoxyphenyl)oxamic acid. Basic hydrolysis is generally more facile and proceeds via saponification.

-

Aminolysis/Amidation: Reaction with primary or secondary amines can displace the ethoxy group to form the corresponding oxamide derivatives. This reaction is typically slower than the initial formation of the oxamic ester from diethyl oxalate.

-

Reduction: The ester can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The amide group may also be reduced under these conditions.

Reactions Involving the Amide Group

The amide bond is generally less reactive towards nucleophiles than the ester.

-

Hydrolysis: Cleavage of the amide bond requires more forcing conditions (strong acid or base and high temperatures) compared to the ester hydrolysis.

-

Reduction: Strong reducing agents like LiAlH₄ will reduce the amide carbonyl to a methylene group, yielding an ethyl 2-((4-methoxyphenyl)amino)acetate derivative.

Cyclization Reactions: A Gateway to Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. These reactions often involve the introduction of a second reagent that can react with both carbonyl groups or with one carbonyl and the aromatic ring.

-

Synthesis of Quinoxalinones: Condensation with o-phenylenediamines can lead to the formation of quinoxalinone derivatives, which are important scaffolds in medicinal chemistry.

-

Synthesis of other N-Heterocycles: Reactions with other binucleophiles can provide access to a variety of five- and six-membered nitrogen-containing heterocycles.

Influence of the (4-methoxyphenyl)amino Moiety

The N-(4-methoxyphenyl) group plays a significant role in modulating the molecule's reactivity:

-

Electronic Effects: The electron-donating methoxy group increases the electron density on the aromatic ring and the amide nitrogen. This can influence the rates of reactions involving these parts of the molecule.

-

Steric Hindrance: The bulky aromatic substituent can sterically hinder the approach of nucleophiles to the adjacent amide carbonyl.

Applications in Drug Discovery and Organic Synthesis

Compounds containing the oxamate moiety have shown a range of biological activities, including acting as inhibitors of enzymes such as lactate dehydrogenase (LDH), which is a target in cancer therapy.[2][3] While specific biological activity for this compound is not widely reported, its structural similarity to known bioactive molecules suggests its potential as a scaffold in drug discovery programs.

In organic synthesis, its primary role is as a versatile intermediate. The ability to selectively react at either the ester or amide functionality, or to utilize it in cyclization reactions, makes it a valuable tool for the construction of complex molecular frameworks.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and sources of ignition.

Conclusion

This compound is a molecule with a rich and varied reactivity profile. Its synthesis is straightforward, and its dual electrophilic nature, combined with the electronic influence of the methoxy-substituted aniline ring, makes it a valuable and versatile intermediate for organic synthesis. A thorough understanding of its reactivity, as outlined in this guide, will enable researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel chemical entities with potential applications in medicine and materials science.

References

- Cervantes-Cuevas, H. et al. (2007). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5849-5852.[2]

- Sheng, H. et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2897-2904.[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate Derivatives

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate and its derivatives have emerged as a promising class of compounds. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanistic insights into these molecules. This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical accuracy and field-proven insights to stimulate further investigation and application.

The core structure, an N-aryl oxamate, is of particular interest due to its structural similarity to endogenous molecules like pyruvate, suggesting a potential for interaction with key metabolic pathways. The presence of the 4-methoxyphenyl group further modulates the electronic and steric properties of the molecule, influencing its biological target interactions and pharmacokinetic profile. This guide will delve into the anticancer, anti-inflammatory, and antimicrobial potential of these derivatives, supported by experimental evidence and mechanistic elucidation.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a straightforward and efficient protocol.

General Synthesis Protocol:

A common and effective method for the synthesis of the title compound and its derivatives involves the acylation of p-anisidine with diethyl oxalate.

Step-by-step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (1 equivalent) in a suitable solvent such as absolute ethanol.

-

Addition of Reagent: To this solution, add diethyl oxalate (1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

This protocol can be adapted for the synthesis of various derivatives by utilizing substituted p-anisidines or different oxalyl esters.

Potential Anticancer Activity

A significant body of evidence points towards the anticancer potential of oxamate derivatives, with a primary mechanism of action centered on the inhibition of lactate dehydrogenase (LDH).

Mechanism of Action: Lactate Dehydrogenase (LDH-A) Inhibition

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to an increased production of lactate, catalyzed by the enzyme lactate dehydrogenase A (LDH-A). LDH-A is frequently overexpressed in various cancers and plays a crucial role in tumor progression and survival.

This compound derivatives, as structural analogs of pyruvate, are hypothesized to act as competitive inhibitors of LDH-A. By binding to the active site of LDH-A, these compounds can block the conversion of pyruvate to lactate. This inhibition leads to a cascade of downstream effects detrimental to cancer cells, including:

-

Disruption of Glycolysis: Inhibition of LDH-A leads to a bottleneck in the glycolytic pathway, reducing the cell's ability to generate ATP through this rapid, albeit inefficient, process.

-

Increased Oxidative Stress: The accumulation of pyruvate can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress and subsequent apoptosis.

-

Induction of Apoptosis: The combination of metabolic stress and increased ROS levels can trigger programmed cell death, or apoptosis, in cancer cells.

A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share a similar structural motif, demonstrated significant cytotoxic activity against human glioblastoma U-87 cells. The most active compound, 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, reduced cell viability to 19.6 ± 1.5%[1]. This highlights the potential of the (4-methoxyphenyl)amino moiety in designing potent anticancer agents.

Experimental Workflow for Assessing Anticancer Activity:

Caption: Workflow for evaluating the anticancer potential of derivatives.

Data Summary: Anticancer Activity of a Related Derivative

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Glioblastoma U-87 | Not explicitly stated, but reduced viability to 19.6% at a test concentration | [1] |

Potential Anti-inflammatory Activity

The 4-methoxyphenyl group is a common feature in many compounds exhibiting anti-inflammatory properties. Derivatives of this compound are therefore promising candidates for the development of novel anti-inflammatory agents.

Mechanism of Action: Modulation of Inflammatory Pathways

Inflammation is a complex biological response involving various signaling pathways, with NF-κB and MAPK pathways playing central roles.

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammatory responses. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

-

MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation.

A synthetic chalcone, E-α-(p-methoxyphenyl)-2',3',4,4'-tetramethoxychalcone, has been shown to exert significant anti-inflammatory effects by inducing the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) and attenuating NF-κB activity. This compound also demonstrated changes in the phosphorylation of ERK and p38 MAPKs[2]. These findings suggest that this compound derivatives may exert their anti-inflammatory effects through similar mechanisms.

Signaling Pathway Diagram: Anti-inflammatory Action

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) to the media.

Nitric Oxide (NO) Production Assay (Griess Test):

-

After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

Western Blot Analysis:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key inflammatory proteins (e.g., iNOS, COX-2, phosphorylated IκB, p65 subunit of NF-κB).

-

Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Potential Antimicrobial Activity

Derivatives containing the N-aryl moiety have been explored for their antimicrobial properties. The incorporation of the 4-methoxyphenyl group can enhance the lipophilicity and potentially the antimicrobial efficacy of the oxamate scaffold.

Antibacterial and Antifungal Potential

Research on N-(4-methoxyphenyl)acetamide derivatives has demonstrated their potential as antimicrobial agents. Specifically, sodium acetyl(4-methoxyphenyl)carbamodithioate showed high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%[1]. This compound also exhibited significant antibacterial activity against Pectobacterium carotovorum[1].

While the core structure is different, these findings suggest that the N-(4-methoxyphenyl) moiety can be a valuable component in the design of novel antimicrobial compounds. The oxoacetate part of the title compound could also contribute to the antimicrobial activity, potentially through mechanisms such as enzyme inhibition or disruption of microbial cell membranes.

Experimental Protocol: Antimicrobial Susceptibility Testing

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

-

Prepare a serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Agar Disc Diffusion Method:

-

Prepare an agar plate uniformly inoculated with the test microorganism.

-

Place sterile paper discs impregnated with known concentrations of the test compound onto the agar surface.

-

Incubate the plate under suitable conditions.

-

Measure the diameter of the zone of inhibition around each disc to assess the antimicrobial activity.

Conclusion and Future Directions

This compound derivatives represent a versatile chemical scaffold with significant potential for the development of new therapeutic agents. The evidence presented in this guide strongly supports their investigation as anticancer, anti-inflammatory, and antimicrobial agents.

Key takeaways include:

-

Anticancer Potential: The structural similarity to pyruvate positions these compounds as promising LDH-A inhibitors, a key target in cancer metabolism.

-

Anti-inflammatory Activity: The 4-methoxyphenyl moiety is associated with the modulation of critical inflammatory pathways, including NF-κB and MAPK.

-

Antimicrobial Properties: Related N-(4-methoxyphenyl) derivatives have demonstrated notable antibacterial and antifungal activities.

Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation through the described experimental protocols. Further elucidation of their precise mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential. In vivo studies will be essential to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates.

References

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. ([Link])

- The anti-inflammatory effects of E-α-(p-methoxyphenyl)

Sources

Stability and Storage of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate: A Technical Guide

Introduction

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, possesses a molecular architecture that necessitates careful consideration of its stability and storage conditions.[1][2] The presence of an aromatic amine, an ester, and a keto group within the same molecule gives rise to specific vulnerabilities to environmental factors. This technical guide provides an in-depth analysis of the chemical stability of this compound, outlining the primary degradation pathways and offering evidence-based protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Chemical Profile and Inherent Instabilities

This compound (MW: 223.23 g/mol , Formula: C₁₁H₁₃NO₄) is a solid at room temperature. Its structure, featuring a p-anisidine moiety linked to an ethyl oxalyl group, is susceptible to several modes of degradation.

Core Molecular Structure

Caption: Molecular structure of this compound.

The primary points of instability are the ester linkage, which is prone to hydrolysis, and the aromatic amine group, which is susceptible to oxidation and photodegradation.

Primary Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for developing effective stabilization strategies. The main degradation routes are hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, leading to the formation of 2-((4-methoxyphenyl)amino)-2-oxoacetic acid and ethanol.[3][4][5][6] This process is accelerated by the presence of moisture.[7]

Caption: Hydrolytic degradation pathway.

Oxidative Degradation

Aromatic amines are prone to oxidation, which can be initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures.[8] This can lead to the formation of colored impurities, such as nitroso and nitro derivatives, and polymeric materials, compromising the purity and appearance of the compound.

Photodegradation

The methoxy-substituted aromatic ring can absorb UV light, leading to photochemical reactions.[9][10] This can result in complex degradation pathways, including cleavage of the ether bond or reactions involving the aromatic ring, leading to a variety of byproducts.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, the following storage and handling protocols are recommended. These are based on best practices for storing sensitive aromatic amines and esters.[7]

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Lower temperatures slow down the rates of all chemical degradation reactions, including hydrolysis and oxidation.[11] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, thereby inhibiting oxidative degradation.[8] |

| Moisture | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | Prevents hydrolytic degradation of the ester group. Amines are often hygroscopic.[7] |

| Light | Protect from light by using an amber vial or by storing in a dark place. | Prevents photodegradation of the light-sensitive aromatic moiety.[9][12] |

| Container | Use glass or high-density polyethylene (HDPE) containers. | These materials are generally inert and will not react with the compound.[7] |

Experimental Workflow: Stability Assessment through Forced Degradation Studies

To experimentally validate the stability of this compound and identify potential degradation products, a forced degradation study is essential.[13][14] This involves subjecting the compound to stress conditions that are more severe than accelerated storage conditions.

Caption: Forced degradation experimental workflow.

Step-by-Step Protocol for Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place a known quantity of the solid compound in a controlled temperature oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile) to UV (254 nm) and visible light in a photostability chamber.

-

Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated stability-indicating HPLC-UV method.[15]

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to account for all degradation products.

-

Characterization of Degradants: Utilize LC-MS to identify the major degradation products formed under each stress condition.

Conclusion

The chemical stability of this compound is intrinsically linked to its molecular structure. By understanding the primary degradation pathways—hydrolysis, oxidation, and photodegradation—researchers can implement effective storage and handling strategies to preserve its purity and integrity. Adherence to the recommended protocols of storing the compound in a cool, dry, dark, and inert environment is paramount. Furthermore, conducting forced degradation studies provides invaluable insights into the stability profile of the molecule, enabling the development of robust analytical methods and ensuring the reliability of experimental outcomes in drug discovery and development.

References

- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

- Van De Velde, M., et al. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate.

- Smolecule. (n.d.). Buy Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate | 24451-12-5.

- MySkinRecipes. (n.d.). Ethyl 2-[(4-methoxyphenyl)amino]acetate.

- Klančnik, M., et al. (2015). Photodegradation of methoxy substituted curcuminoids. PubMed.

- Lomenick, B., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

- Sigma-Aldrich. (n.d.). Ethyl 2-((2-ethoxyphenyl)amino)-2-oxoacetate | 24439-50-7.